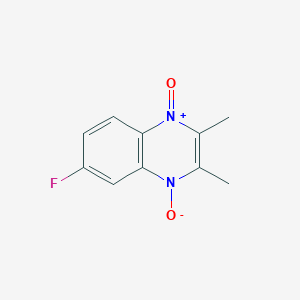
N-Trityltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trityltyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atom of the amino group is replaced by a trityl group (triphenylmethyl group). This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: N-Trityltyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a trityl group. The typical synthetic route includes:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with trityl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature.
Purification: The resulting this compound is purified through recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reaction: Large quantities of tyrosine and trityl chloride are reacted in a suitable solvent, with careful control of reaction conditions to ensure high yield and purity.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques to isolate the desired product.
化学反应分析
Types of Reactions: N-Trityltyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of this compound can be oxidized to form quinones.
Reduction: The trityl group can be removed through reduction reactions, regenerating the free amino group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to remove the trityl group.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other strong acids to cleave the trityl group.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Free tyrosine or other amino acid derivatives.
Substitution Products: Various substituted tyrosine derivatives depending on the reagents used.
科学研究应用
N-Trityltyrosine has several applications in scientific research, including:
Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.
Biology: Employed in the study of enzyme mechanisms and protein interactions, where the trityl group provides stability and prevents unwanted side reactions.
Medicine: Investigated for its potential use in drug delivery systems, where the trityl group can enhance the stability and bioavailability of therapeutic compounds.
Industry: Utilized in the production of specialized polymers and materials, where the trityl group imparts unique properties to the final product.
作用机制
The mechanism of action of N-Trityltyrosine involves its ability to act as a protected form of tyrosine. The trityl group shields the amino group from unwanted reactions, allowing for selective modifications. In biological systems, the trityl group can be removed under specific conditions, releasing the active tyrosine molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other biochemical applications.
相似化合物的比较
N-Boc-Tyrosine: Another protected form of tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-Tyrosine: Tyrosine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
N-Acetyltyrosine: Tyrosine protected by an acetyl group.
Comparison:
N-Trityltyrosine vs. N-Boc-Tyrosine: this compound offers greater stability due to the bulky trityl group, making it suitable for reactions requiring harsh conditions. N-Boc-Tyrosine, on the other hand, is easier to deprotect under mild conditions.
This compound vs. N-Fmoc-Tyrosine: this compound provides better protection against nucleophilic attack, while N-Fmoc-Tyrosine is preferred for solid-phase peptide synthesis due to its ease of removal.
This compound vs. N-Acetyltyrosine: this compound offers more robust protection, whereas N-Acetyltyrosine is used for simpler protection needs and is easier to deprotect.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, providing stability and selectivity in chemical reactions and biological studies.
属性
CAS 编号 |
86967-53-5 |
|---|---|
分子式 |
C28H25NO3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C28H25NO3/c30-25-18-16-21(17-19-25)20-26(27(31)32)29-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26,29-30H,20H2,(H,31,32)/t26-/m0/s1 |
InChI 键 |
GGAGAEQYRWDHFB-SANMLTNESA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CC=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
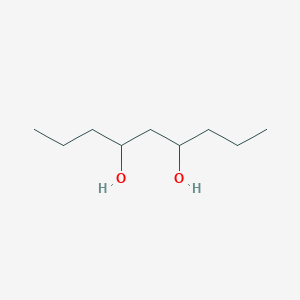
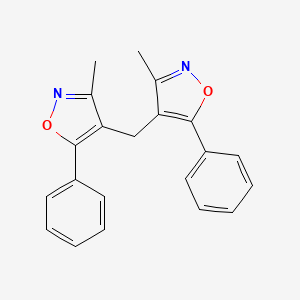
![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
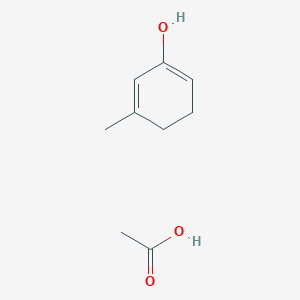
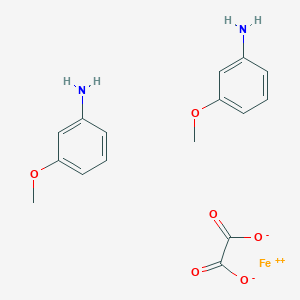

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)



![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
